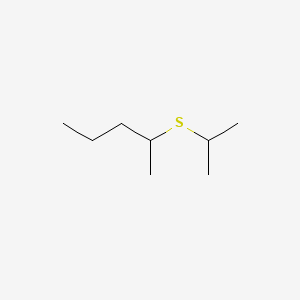

2-(Isopropylthio)pentane

Description

2-(Isopropylthio)pentane is a thioether compound characterized by a pentane backbone with an isopropylthio (-S-CH(CH₃)₂) group attached to the second carbon atom. Its molecular formula is C₈H₁₈S, with a molecular weight of 146.3 g/mol. Thioethers like this exhibit moderate polarity due to the sulfur atom’s electronegativity, which influences their solubility and reactivity. While specific data on this compound are absent in the provided evidence, its properties can be inferred from analogous thioethers. For example, thioethers generally have higher boiling points than alkanes (due to sulfur’s polarizability) but lower than ketones or alcohols (weaker dipole interactions) .

Properties

Molecular Formula |

C8H18S |

|---|---|

Molecular Weight |

146.30 g/mol |

IUPAC Name |

2-propan-2-ylsulfanylpentane |

InChI |

InChI=1S/C8H18S/c1-5-6-8(4)9-7(2)3/h7-8H,5-6H2,1-4H3 |

InChI Key |

APHKGNPXLMOVGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)SC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylthio)pentane typically involves the reaction of pentane with isopropylthiol in the presence of a catalyst. The reaction conditions often include moderate temperatures and pressures to facilitate the formation of the desired product. The reaction can be represented as follows: [ \text{C}5\text{H}{12} + \text{C}_3\text{H}_8\text{S} \rightarrow \text{C}8\text{H}{18}\text{S} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylthio)pentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its corresponding thiol and pentane.

Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Isopropylthiol and pentane.

Substitution: Various substituted pentanes depending on the substituent used.

Scientific Research Applications

2-(Isopropylthio)pentane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)pentane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of sulfoxides and sulfones. These reactions are facilitated by the presence of oxidizing agents and specific catalysts that enhance the reaction rate and selectivity .

Comparison with Similar Compounds

1,5-Bis[(2-Chloroethyl)thio]pentane

- Molecular Formula : C₉H₁₈Cl₂S₂

- Molecular Weight : 261.2 g/mol

- Key Differences : The presence of two chloroethyl groups increases molecular weight and reactivity (e.g., susceptibility to nucleophilic substitution). Its boiling point is expected to be significantly higher than 2-(Isopropylthio)pentane due to chlorine’s electron-withdrawing effects and larger molecular size .

Branched Alkanes

2-Methylpentane

- Molecular Formula : C₆H₁₄

- Molecular Weight : 86.18 g/mol

- Boiling Point : 60.3°C

- Key Differences: As a nonpolar alkane, 2-methylpentane has a much lower boiling point than this compound. Its lack of sulfur eliminates dipole interactions, reducing solubility in polar solvents .

Ketones

2-Pentanone

- Molecular Formula : C₅H₁₀O

- Molecular Weight : 86.13 g/mol

- Boiling Point : 101.3°C

- Key Differences: The carbonyl group in 2-pentanone confers higher polarity and solubility in water compared to thioethers. However, sulfur’s lower electronegativity in this compound results in weaker intermolecular forces and a lower estimated boiling point (~160°C) .

Cycloalkanes

Isopropylcyclopentane

- Molecular Formula : C₈H₁₆

- Molecular Weight : 112.22 g/mol

- Key Differences : The cyclic structure of isopropylcyclopentane increases rigidity and density compared to linear this compound. Cycloalkanes also exhibit distinct reactivity patterns, such as strain-induced reactions in smaller rings .

Data Tables

Research Findings and Methodological Insights

- Safety and Handling : Pentane derivatives (e.g., flash point data in ) suggest that this compound may require similar precautions, such as storage in well-ventilated areas due to flammability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.